2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15504263
InChI: InChI=1S/C24H21BrN2O5/c1-16-6-9-20(10-7-16)31-15-23(28)27-26-14-17-8-11-21(22(12-17)30-2)32-24(29)18-4-3-5-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+
SMILES:
Molecular Formula: C24H21BrN2O5
Molecular Weight: 497.3 g/mol

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate

CAS No.:

Cat. No.: VC15504263

Molecular Formula: C24H21BrN2O5

Molecular Weight: 497.3 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate -

Specification

Molecular Formula C24H21BrN2O5
Molecular Weight 497.3 g/mol
IUPAC Name [2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Standard InChI InChI=1S/C24H21BrN2O5/c1-16-6-9-20(10-7-16)31-15-23(28)27-26-14-17-8-11-21(22(12-17)30-2)32-24(29)18-4-3-5-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+
Standard InChI Key FHRHGMHEYHIQEZ-VULFUBBASA-N
Isomeric SMILES CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Introduction

2-Methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities, including antimicrobial and anticancer properties, due to the presence of the azomethine group (–NH–N=CH–) linked to a carbonyl group. This compound features a combination of methoxy, hydrazone, and benzoate functionalities, contributing to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction conditions, such as temperature, solvent choice (often aqueous ethanol), and catalyst use (e.g., chitosan hydrochloride), are critical for optimizing yields .

Biological Activity and Potential Applications

Hydrazones, including 2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate, are of interest in medicinal chemistry due to their potential biological activities:

  • Antimicrobial Activity: Hydrazones have shown efficacy against various microorganisms, making them candidates for developing new antimicrobial agents.

  • Anticancer Activity: Some hydrazones exhibit anticancer properties by interacting with biological targets such as enzymes or receptors, facilitating binding through hydrogen bonding and π-stacking interactions.

Spectroscopic Analysis

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the compound's structure and functional groups. These analyses provide insights into molecular interactions and confirm the presence of specific functional groups .

Comparison with Related Compounds

Other compounds in the hydrazone class, such as 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate, share similar structural features but differ in specific functional groups and biological activities . A comparison of these compounds can highlight the impact of different substituents on their chemical and biological properties.

Data Table: Key Features of 2-Methoxy-4-((E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl)phenyl 3-Bromobenzoate

FeatureDescription
Chemical ClassHydrazone
Functional GroupsMethoxy, Hydrazone, Benzoate
Biological ActivityAntimicrobial, Anticancer
Synthesis ConditionsAqueous ethanol, chitosan hydrochloride catalyst
Spectroscopic AnalysisNMR, IR

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